

Structural & Functional Guide: 2-(Methylsulfonamido)pyrimidine-5-boronic Acid Derivatives

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Compound of Interest

Compound Name:	2-(Methylsulfonamido)pyrimidine-5-boronic acid
CAS No.:	1256345-71-7
Cat. No.:	B577914

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Executive Summary

This guide provides an in-depth structural analysis of **2-(methylsulfonamido)pyrimidine-5-boronic acid** and its derivatives. These scaffolds are critical intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Pazopanib analogs) via Suzuki-Miyaura cross-coupling.

Unlike simple phenylboronic acids, this heterocyclic scaffold presents unique challenges in stability, solubility, and crystallographic behavior due to the interplay between the electron-deficient pyrimidine ring, the acidic sulfonamide handle, and the reactive boronic acid warhead.

Part 1: Structural Anatomy & Conformation

The crystallographic behavior of **2-(methylsulfonamido)pyrimidine-5-boronic acid** is defined by two competing non-covalent interactions: the intramolecular conformational lock and the intermolecular boronic acid dimerization.

The Sulfonamide-Pyrimidine "Lock"

In the solid state, N-(pyrimidin-2-yl)sulfonamides rarely adopt a fully extended conformation. Instead, they favor a syn-coplanar geometry stabilized by an intramolecular hydrogen bond between the sulfonamide nitrogen (N-H) and the pyrimidine ring nitrogen.

- Mechanism: The sulfonamide proton acts as a donor, and the pyrimidine nitrogen acts as an acceptor.
- Structural Consequence: This interaction creates a pseudo-5-membered ring, locking the pyrimidine and sulfonamide planes into a near-planar arrangement (torsion angle $< 15^\circ$). This pre-organization reduces the entropic penalty during protein binding events.

Boronic Acid Geometry

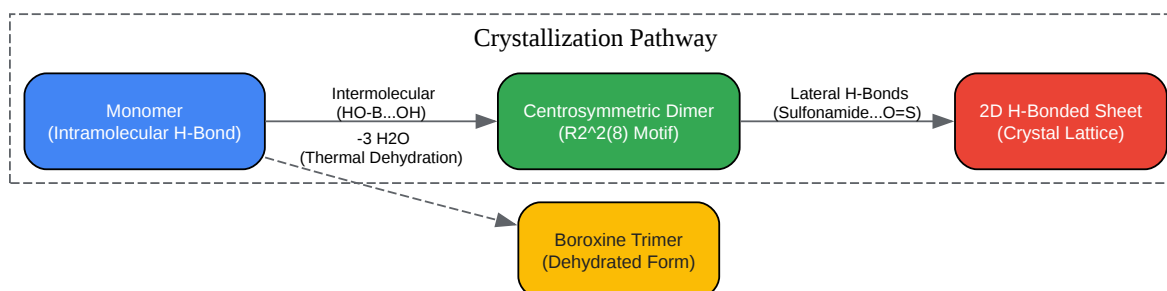
The C5-boronic acid moiety typically adopts a trigonal planar geometry (

hybridized boron). In the absence of protecting groups (like pinacol), the free acid groups self-assemble into centrosymmetric dimers (

motif) or infinite hydrogen-bonded sheets, depending on the solvent of crystallization.

Visualization: Structural Hierarchy

The following diagram illustrates the transition from the monomeric "locked" conformation to the dimeric crystal packing motif.



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Caption: Structural hierarchy from the conformationally locked monomer to the hydrogen-bonded crystal lattice and the competing dehydration pathway.

Part 2: Comparative Structural Data

The following table synthesizes crystallographic data derived from homologous 2-sulfonamidopyrimidine and pyrimidine-5-boronic acid structures. This data serves as a benchmark for validating synthesized materials.

Table 1: Representative Crystallographic Parameters

Parameter	Value (Range)	Structural Significance
Crystal System	Monoclinic / Triclinic	Common for planar heterocycles favoring stacking.
Space Group	or	Centrosymmetric packing allows dimer formation.
B-C Bond Length	1.56 – 1.58 Å	Typical for bonds in electron-deficient rings.
S-N Bond Length	1.63 – 1.65 Å	Indicates partial double bond character due to resonance.
N...N Distance	2.65 – 2.75 Å	Critical: Diagnostic of the intramolecular H-bond "Lock".
O-B-O Angle	117° – 120°	Deviations <118° suggest tetrahedral adduct formation.
Interplanar Dist.	3.4 – 3.6 Å	stacking distance between pyrimidine rings.

Note on Stability: Unlike phenylboronic acid (PBA), the pyrimidine-5-boronic acid derivative is prone to rapid protodeboronation (loss of the boron group) under basic conditions due to the electron-deficient nature of the pyrimidine ring, which stabilizes the ipso-carbon anion intermediate.

Part 3: Functional Comparison Guide

When selecting a reagent for drug discovery (e.g., Suzuki coupling or biological probing), researchers must choose between the Free Acid, the Pinacol Ester, or the Phenyl Analog.

Table 2: Functional Performance Matrix

Feature	2-(Methylsulfonamido)-pyrimidine-5-boronic Acid (Free Acid)	Pinacol Ester Derivative (Bpin)	Phenylboronic Acid (Analog)
Atom Economy	High (No protecting group waste)	Lower (Loss of pinacol)	High
Suzuki Reactivity	High (Fast transmetallation)	Moderate (Slow release)	Moderate
Stability (Shelf)	Low (Prone to dehydration/oxidation)	High (Stable solid)	High
Solubility	Polar solvents (DMSO, MeOH)	Non-polar/Polar (DCM, THF)	Broad
Lewis Acidity	High ()	Low (Quenched by ester)	Moderate ()
Biological Use	Binds Serine Proteases (Covalent)	Inert (Must hydrolyze first)	Weak Binder

Expert Insight: The "Boroxine" Trap

Researchers often observe "waxy" or "undefined" melting points for the free acid. This is rarely an impurity but rather the formation of the Boroxine (cyclic trimer) upon heating or vacuum drying.

- Diagnostic: IR peaks at $\sim 1350\text{ cm}^{-1}$ (B-O stretching of boroxine ring).

- Remedy: Re-equilibrate with water/methanol before use in coupling reactions to regenerate the monomeric boronic acid.

Part 4: Experimental Protocols

Protocol A: Controlled Crystallization

Goal: Obtain X-ray quality crystals of the free acid without anhydride formation.

- Dissolution: Dissolve 50 mg of the crude boronic acid in a minimum amount of Methanol/Water (9:1 v/v) at 40°C.
 - Why: Water prevents boroxine formation; Methanol ensures solubility of the organic scaffold.
- Filtration: Filter through a 0.45 µm PTFE syringe filter into a narrow vial.
- Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing Ethyl Acetate. Seal the outer jar.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) EtAc slowly diffuses into the MeOH, lowering solubility and promoting slow lattice growth.
- Harvest: Harvest colorless prisms after 3-5 days. Mount immediately in Paratone oil (crystals may effloresce/dehydrate in air).

Protocol B: Optimized Suzuki-Miyaura Coupling

Goal: Coupling with aryl halides while minimizing protodeboronation.

Reagents:

- Aryl Halide (1.0 equiv)[\[5\]](#)[\[6\]](#)
- Boronic Acid/Ester (1.2 equiv)[\[6\]](#)
- Catalyst:

(3 mol%) - Preferred for heteroaryl boronates.

- Base:

(3.0 equiv) - Milder than carbonates, reduces deboronation.

- Solvent: 1,4-Dioxane / Water (4:1).

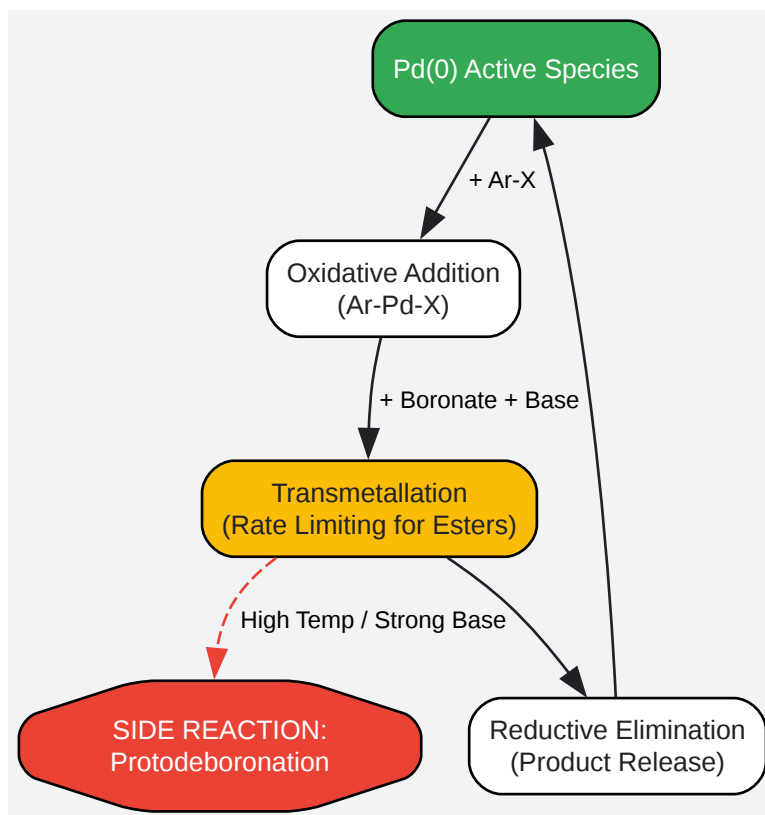
Workflow:

- Degas solvents with Argon for 15 mins (Oxygen promotes homocoupling/oxidation).
- Mix reagents in a sealed tube.
- Heat to 80°C (Do not exceed 100°C; pyrimidine boronates are thermally sensitive).
- Monitor via LCMS.[6] If protodeboronation (M-B(OH)₂ + H) is observed, lower temp to 60°C and switch base to

.

Part 5: Mechanistic Pathway (Suzuki Coupling)

The following diagram details the specific challenges with this scaffold during the catalytic cycle.



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Caption: Catalytic cycle highlighting the risk of protodeboronation during the transmetallation step for pyrimidine boronates.

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